1H-indeno[1,2-c][1,2]oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82866-04-4 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-indeno[1,2-c][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-12-11-10(8)9/h1-6,11H |
InChI Key |
GWVDJYZAHSZBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CONC3=C2C=C1 |
Origin of Product |
United States |
Theoretical and Computational Chemistry of 1h Indeno 1,2 C 1 2 Oxazole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 1H-indeno[1,2-c]oxazole are governed by the interplay of its constituent aromatic and heterocyclic rings. Computational methods, such as Density Functional Theory (DFT), provide deep insights into its molecular orbitals and charge distribution.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
For 1H-indeno[1,2-c]oxazole, the HOMO is expected to be distributed primarily over the electron-rich portions of the molecule, likely the indene (B144670) moiety, particularly the fused benzene (B151609) ring. The LUMO, conversely, is anticipated to be localized more on the electron-deficient isoxazole (B147169) ring, specifically around the nitrogen and oxygen atoms. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies of 1H-Indeno[1,2-c]oxazole
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.58 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.35 |
Note: These values are illustrative and based on typical DFT calculations for similar fused heterocyclic systems.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within 1H-indeno[1,2-c]oxazole is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) with high electronegativity. This leads to a distinct electrostatic potential map, where certain regions of the molecule are electron-rich (nucleophilic) and others are electron-poor (electrophilic).
The oxygen and nitrogen atoms of the isoxazole ring are expected to bear partial negative charges, making them sites susceptible to electrophilic attack. The hydrogen atom attached to the nitrogen in the isoxazole ring would, in turn, be acidic. The carbon atoms of the fused benzene ring are likely to have a more neutral or slightly negative charge, while the cyclopentadiene (B3395910) part of the indene system will have a more complex distribution depending on the electronic delocalization.
Aromaticity Assessment of the Fused Ring System
Nucleus-Independent Chemical Shift (NICS) Calculations
NICS is a magnetic criterion for aromaticity, where negative values inside a ring indicate the presence of a diatropic ring current, a hallmark of aromaticity. NICS(0) values are calculated at the geometric center of the ring, while NICS(1) values are calculated 1 Å above the ring plane, which is often considered a better measure of the magnetic effects of the π-electrons.
For 1H-indeno[1,2-c]oxazole, the benzene ring is expected to exhibit a significantly negative NICS value, confirming its aromatic character. The isoxazole ring is likely to show a less negative or even slightly positive NICS value, indicating weak aromaticity or non-aromatic character. The five-membered carbocyclic ring's aromaticity will be highly dependent on the extent of π-electron delocalization across the entire fused system.
Table 2: Calculated NICS(1) Values for the Rings of 1H-Indeno[1,2-c]oxazole
| Ring System | NICS(1) (ppm) | Aromatic Character |
|---|---|---|
| Benzene Ring | -9.8 | Aromatic |
| Isoxazole Ring | -2.1 | Weakly Aromatic |
Note: These values are representative and intended to illustrate the expected trends in aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The HOMA index is a geometry-based measure of aromaticity, which evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.
In 1H-indeno[1,2-c]oxazole, the HOMA index for the benzene ring would be close to 1. The isoxazole and the five-membered carbocyclic rings are expected to have lower HOMA values, reflecting a lesser degree of bond length equalization and, consequently, lower aromaticity.
Conformational Analysis and Molecular Geometry Optimization
Computational geometry optimization is used to find the most stable three-dimensional arrangement of atoms in a molecule. For 1H-indeno[1,2-c]oxazole, the fused ring system imposes significant rigidity. However, slight puckering of the five-membered rings is possible.
The optimized geometry is expected to be largely planar, which facilitates maximum π-electron delocalization across the fused system. The bond lengths and angles obtained from geometry optimization would reflect the hybrid aromatic and non-aromatic character of the different rings. For instance, the C-C bonds in the benzene ring would be of intermediate length between a single and a double bond, while the bond lengths in the isoxazole ring would show more variation.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT studies on 1H-indeno[1,2-c] irjweb.comresearchgate.netoxazole (B20620) would likely focus on determining its equilibrium geometry and electronic properties. For instance, calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) could provide a detailed picture of bond lengths, bond angles, and dihedral angles. irjweb.com
Such studies would also yield crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for 1H-Indeno[1,2-c] irjweb.comresearchgate.netoxazole This table presents illustrative data that could be obtained from DFT calculations.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -567.890 |
| HOMO Energy (eV) | -6.234 |
| LUMO Energy (eV) | -1.456 |
| HOMO-LUMO Gap (eV) | 4.778 |
| Dipole Moment (Debye) | 2.54 |
Ab Initio and Semi-Empirical Calculations
While DFT is widely used, other computational methods also offer valuable perspectives. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate results, albeit at a greater computational expense. dntb.gov.ua These methods could be employed to benchmark the results obtained from DFT and to investigate specific properties with higher precision.
On the other hand, semi-empirical methods, like PM3, offer a faster, though less accurate, means of studying large systems or exploring reaction pathways. These methods could be useful for initial screenings of potential reactions involving 1H-indeno[1,2-c] irjweb.comresearchgate.netoxazole before committing to more computationally intensive calculations.
Reaction Pathway Analysis and Mechanistic Predictions
Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and predicting the mechanisms of these transformations.
Transition State Characterization
A key aspect of reaction pathway analysis is the identification and characterization of transition states. These are the energy maxima along a reaction coordinate and represent the bottleneck of a chemical reaction. Computational methods can be used to locate the geometry of a transition state and to calculate its energy. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency.
Energy Profiles of Potential Chemical Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a potential chemical transformation can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction. For 1H-indeno[1,2-c] irjweb.comresearchgate.netoxazole, one could envision studying, for example, its thermal or photochemical rearrangement pathways.
Table 2: Illustrative Energy Profile for a Hypothetical Isomerization of 1H-Indeno[1,2-c] irjweb.comresearchgate.netoxazole This table presents a hypothetical energy profile for an illustrative reaction.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (1H-indeno[1,2-c] irjweb.comresearchgate.netoxazole) | 0.0 |
| Transition State 1 | +35.2 |
| Intermediate | +12.5 |
| Transition State 2 | +28.7 |
| Product (Isomer) | -5.6 |
Spectroscopic Property Simulations for Research Guidance
Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and guiding further research.
Predicted Vibrational Frequencies (IR)
The simulation of infrared (IR) spectra is a common application of computational chemistry. By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with an experimentally obtained spectrum to confirm the identity and purity of a synthesized compound. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 3: Hypothetical Predicted Vibrational Frequencies for 1H-Indeno[1,2-c] irjweb.comresearchgate.netoxazole This table shows a selection of predicted IR frequencies for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| ν1 | 3105 | Medium | Aromatic C-H stretch |
| ν2 | 1620 | Strong | C=N stretch |
| ν3 | 1585 | Strong | Aromatic C=C stretch |
| ν4 | 1250 | Medium | C-O stretch |
| ν5 | 950 | Weak | N-O stretch |
Theoretical NMR Chemical Shifts for Structural Elucidation (e.g., ¹⁵N NMR for heterocycles)
The calculation of theoretical NMR chemical shifts is a powerful tool for the structural elucidation of novel compounds, particularly for complex heterocyclic systems. For nitrogen-containing heterocycles like 1H-indeno[1,2-c] dntb.gov.uanih.govoxazole, ¹⁵N NMR spectroscopy is especially informative. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within Density Functional Theory (DFT), are frequently used to predict ¹⁵N NMR chemical shifts with a high degree of accuracy. dntb.gov.uanih.gov
These theoretical calculations provide valuable insights into the electronic environment of the nitrogen atoms within the molecule. The predicted chemical shifts can help in the unambiguous assignment of experimental NMR signals, which is crucial for confirming the correct isomeric form of a synthesized compound. rsc.org For instance, in fused heterocyclic systems, the precise position of nitrogen atoms can be difficult to determine solely from ¹H and ¹³C NMR data. Theoretical ¹⁵N chemical shifts, however, are highly sensitive to the local electronic structure, making them an excellent probe for distinguishing between different isomers. rsc.orgnih.gov
Studies on related nitrogen heterocycles have demonstrated that GIAO-DFT calculations can reproduce experimental ¹⁵N NMR chemical shifts with a mean absolute error as low as 5 ppm over a wide range of chemical shifts. nih.gov The choice of the functional and basis set is critical for achieving high accuracy. dntb.gov.uanih.gov For example, functionals like KT3 combined with Jensen's pcS-3 basis set have been shown to provide excellent results for azoles and azines. nih.gov
While experimental and theoretical ¹⁵N NMR data for 1H-indeno[1,2-c] dntb.gov.uanih.govoxazole are not available, the table below provides illustrative data for a related class of compounds, the 1,2,3-triazoles, demonstrating the utility of this approach in distinguishing between isomers. rsc.org
| Compound | Nitrogen Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|---|
| 1,4-disubstituted-1,2,3-triazole | N1 | -120.0 | -125.5 |
| N2 | -10.0 | -15.0 | |
| N3 | -20.0 | -25.5 | |
| 1,5-disubstituted-1,2,3-triazole | N1 | -115.0 | -120.5 |
| N2 | -5.0 | -10.0 | |
| N3 | -90.0 | -95.5 |
Electronic Absorption (UV-Vis) and Emission Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption (UV-Vis) and emission spectra of molecules. mdpi.com This technique allows for the calculation of excited-state properties, providing valuable information about the electronic transitions that give rise to the observed spectral features. For a molecule like 1H-indeno[1,2-c] dntb.gov.uanih.govoxazole, TD-DFT calculations can elucidate the nature of its UV-Vis absorption bands, including the energies of the transitions, their corresponding oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved. nih.govrsc.org
The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and the basis set. rsc.org For organic molecules, hybrid functionals such as B3LYP and PBE0, and range-separated functionals like CAM-B3LYP, are commonly employed. rsc.org The inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM), is also crucial for obtaining results that are comparable to experimental spectra measured in solution. mdpi.com
In the context of fused heterocyclic systems, TD-DFT studies can reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the molecular structure and substitution patterns. nih.gov For example, in a study of fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole, TD-DFT calculations were successfully used to interpret the experimental absorption spectra. nih.gov
Although specific TD-DFT data for 1H-indeno[1,2-c] dntb.gov.uanih.govoxazole is not present in the literature, the following table presents illustrative calculated electronic absorption data for a related fused-ring system, demonstrating the typical output of such a study.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 580 | 1.50 | HOMO → LUMO |
| S0 → S2 | 450 | 0.10 | HOMO-1 → LUMO |
| S0 → S3 | 410 | 0.05 | HOMO → LUMO+1 |
Synthetic Methodologies for 1h Indeno 1,2 C 1 2 Oxazole and Its Derivatives
Strategies for the Construction of the 1,2-Oxazole Ring System
The formation of the 1,2-oxazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These strategies are adaptable for the synthesis of indeno[1,2-c] organic-chemistry.orgnih.govoxazole (B20620) derivatives, typically by starting with an appropriately functionalized indene (B144670) precursor.
The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkene or alkyne, is a powerful and widely used method for constructing isoxazole (B147169) and isoxazoline (B3343090) rings. researchgate.netnih.gov This reaction forms a five-membered ring in a single, often highly regioselective, step. mdpi.com For the synthesis of the 1H-indeno[1,2-c] organic-chemistry.orgnih.govoxazole core, this strategy would involve the reaction of a nitrile oxide with an indene derivative featuring an endocyclic or exocyclic double bond.
The nitrile oxides themselves are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation to avoid their rapid dimerization. mdpi.com The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. mdpi.com
| Dipolarophile | Nitrile Oxide | Conditions | Product | Yield | Ref |
| Ethylene | Bicycloheptene-derived nitrile oxide | in situ generation | 3-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,5-dihydroisoxazole | N/A | mdpi.com |
| Various Alkenes | Ar-CNO | in situ from Ar-CH=NOH, Oxone, KCl, H₂O | 3-Aryl-5-substituted-isoxazolines | Good | nih.gov |
| (-)-β-Caryophyllene | p-Cl-C₆H₄-CNO | in situ from hydroximoyl chloride, Et₃N | Polycyclic isoxazoline adduct | 75% | mdpi.com |
While specific examples applying this reaction to an indene double bond to form the target tetracyclic system are specialized, the principle is well-established with other cyclic olefins, such as caryophyllene. mdpi.com The reaction of an indene with a nitrile oxide would be expected to yield the corresponding fused isoxazoline, which could then be aromatized to the desired isoxazole.
One of the most direct and classical methods for isoxazole synthesis is the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net This approach is particularly well-suited for the synthesis of 1H-indeno[1,2-c] organic-chemistry.orgnih.govoxazole, as the readily available 1,3-indandione (B147059) serves as an ideal precursor.
The reaction proceeds via nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by cyclization and subsequent dehydration to form the aromatic isoxazole ring. When using unsymmetrical dicarbonyl compounds, the reaction can potentially yield two regioisomers. However, the electronics and sterics of the substrate can often favor the formation of a single isomer. For instance, in the case of 2-acetyl-1,3-indandione, condensation with primary aromatic amines occurs at the acetyl group, suggesting a pathway for selective reaction with hydroxylamine. researchgate.net
A study by Dabholkar and Ansari demonstrated this strategy by reacting 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in glacial acetic acid to yield the corresponding fused benzisoxazolone. mdpi.com A similar strategy applied to 2-substituted 1,3-indandiones would directly lead to the 1H-indeno[1,2-c] organic-chemistry.orgnih.govoxazole core.
| 1,3-Dicarbonyl Precursor | Reagent | Conditions | Product Type | Ref |
| 2-Arylidene-5,5-dimethylcyclohexane-1,3-dione | NH₂OH·HCl | Glacial Acetic Acid | Fused Benzisoxazolone | mdpi.com |
| β-Enamino diketones | NH₂OH | N/A | 3,4,5-Trisubstituted isoxazoles | researchgate.net |
| 1,3-Indandione | Diazotized heterocyclic amines | Coupling reaction | Hydrazono-1,3-indanedione (isoxazole precursor) | apple.comresearchgate.net |
Cyclo-isomerization reactions provide an atom-economical route to heterocyclic systems. For isoxazoles, the cycloisomerization of α,β-acetylenic oximes has proven to be an effective strategy. This transformation can be catalyzed by various metals, with gold catalysts being particularly effective. Praveen et al. reported an AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes that furnished substituted isoxazoles in very good yields under mild conditions. organic-chemistry.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting material.
Another related approach starts from propargylamines. A one-pot sequence involving the oxidation of propargylamines to the corresponding oximes, followed by a copper-mediated intramolecular cyclization, yields a variety of isoxazoles with good functional group tolerance. nih.gov To apply this to the target system, one would require an indene precursor bearing an acetylenic oxime or a propargylamine (B41283) at an appropriate position to facilitate the ring-closing reaction.
| Starting Material | Catalyst/Reagent | Conditions | Product | Yield | Ref |
| α,β-Acetylenic Oximes | AuCl₃ | Moderate | Substituted Isoxazoles | Very Good | organic-chemistry.org |
| Propargylamines | Oxidation then CuCl | One-pot | Substituted Isoxazoles | N/A | nih.gov |
| 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂, or PhSeBr | Mild | 3,5-Disubstituted 4-halo(seleno)isoxazoles | Good-Excellent | organic-chemistry.org |
Transition metal catalysis offers a diverse toolbox for the construction of heterocyclic rings, including isoxazoles. nih.govresearchgate.net These methods often proceed under mild conditions and exhibit high selectivity.
Gold Catalysis: As mentioned in the cyclo-isomerization section, gold catalysts are effective for the cyclization of α,β-acetylenic oximes to isoxazoles. organic-chemistry.org
Copper Catalysis: Copper catalysts are widely used in isoxazole synthesis. Cu(I) acetylides can undergo cycloaddition with nitrile oxides to give 3,4-disubstituted isoxazoles. organic-chemistry.org Fokin and coworkers also developed a ruthenium-catalyzed cycloaddition that provides access to this regioisomer. nih.gov Furthermore, copper-catalyzed reactions of enaminones with diazo compounds and tert-butyl nitrite (B80452) (TBN) can lead to 3,4-disubstituted isoxazoles via a [3+2] cycloaddition. researchgate.net
Palladium Catalysis: Palladium catalysts are frequently employed in cross-coupling reactions to build complex precursors for cyclization. Müller and colleagues reported a one-pot, three-component reaction involving a Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides to furnish isoxazoles. nih.gov
For the synthesis of the indeno-fused system, a plausible strategy would involve a metal-catalyzed annulation of an ortho-functionalized indene, such as an ortho-alkynyl aniline (B41778) derivative, which upon cyclization would form the fused heterocyclic system. pkusz.edu.cn
Radical reactions offer unique pathways for ring formation that are complementary to traditional ionic mechanisms. Recently, methods involving radical cyclization for the synthesis of isoxazoles have emerged.
One such approach involves the reaction of β,γ-unsaturated ketones with sodium nitrite (NaNO₂) under acidic conditions. This transformation proceeds via nitrosation of the activated methylene (B1212753) group, followed by a radical 5-endo-trig cyclization and subsequent aromatization to afford 3-acyl-isoxazoles. researchgate.net
Another innovative method utilizes tert-butyl nitrite (TBN) as both a radical initiator and a nitrogen-oxygen fragment donor. This strategy enables a C(sp³)–H bond radical nitrile oxidation and intramolecular cycloaddition of alkenyl/alkynyl-substituted aryl methyl ketones to form isoxazole/isoxazoline-fused polycyclic systems. mdpi.com This metal-free approach simultaneously constructs both the isoxazole and an adjacent oxacyclic ketone ring, showcasing the power of radical cascades in building molecular complexity. Adapting this methodology to an indanone derivative bearing an alkenyl or alkynyl side chain could provide a novel entry into the 1H-indeno[1,2-c] organic-chemistry.orgnih.govoxazole framework.
Annulation Approaches for the Indene Moiety Integration
Annulation strategies involve the construction of a new ring onto an existing molecular scaffold. In this context, the indene moiety can be formed by the cyclization of a precursor already containing an isoxazole ring, or an isoxazole ring can be annulated onto an existing indene.
While specific literature on the direct annulation of an isoxazole ring onto indene is sparse, analogous strategies from related fused heterocyclic systems can provide valuable insights. For example, Hassaneen and coworkers have reported the synthesis of indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-ones starting from 1,3-indandione. researchgate.net Their approach involves coupling the indandione with a diazotized aminopyrazole to form a hydrazone, which then undergoes an acid-catalyzed cyclization to yield the fused tetracyclic system. researchgate.net A similar conceptual approach, starting with an appropriate amino-isoxazole, could be envisioned for the synthesis of the target indeno-oxazole system.
Furthermore, transition-metal-catalyzed C-H annulation reactions are a powerful modern tool for ring construction. pkusz.edu.cnmit.edu A strategy could involve an isoxazole derivative bearing a directing group that facilitates a metal-catalyzed C-H activation and annulation with an alkyne, leading directly to the fused indene system.
Cascade Cyclization Reactions
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient pathway to complex molecules like indenoxazoles by forming multiple chemical bonds in a single synthetic operation. These reactions proceed through a sequence of intramolecular transformations, minimizing waste and improving atom economy. For the synthesis of fused heterocycles, a cascade might involve a series of cyclizations and rearrangements. researchgate.net
A general cascade approach could be initiated by a key bond-forming reaction that sets up the subsequent cyclization steps. For instance, a reaction sequence might begin with the formation of a critical C-N or C-O bond, which then triggers an intramolecular cyclization to form the oxazole ring, followed by a final ring-closing event to complete the indeno-fused system. The efficiency of such a process lies in its ability to rapidly build molecular complexity from relatively simple starting materials without the need to isolate intermediates. researchgate.netrsc.org The development of these strategies often relies on the careful choice of catalysts and reaction conditions to control the reaction pathway and achieve the desired regioselectivity. researchgate.net
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone strategy for the synthesis of cyclic compounds, including the fused ring system of 1H-indeno[1,2-c] nih.govoxazole. This approach involves the formation of a ring from a single molecule containing all the necessary atoms. Typically, a linear precursor incorporating the indene skeleton is functionalized with groups that can react with each other to close the oxazole ring.
Common strategies that could be adapted for this purpose include:
Reductive Cyclization: A suitably substituted 2-nitro-indene derivative could undergo reductive cyclization. For example, a precursor bearing a nitro group and a side chain with a carbonyl or a related functional group could be reduced, leading to an in-situ generated amine that nucleophilically attacks the side chain to form the heterocyclic ring. This domino imine condensation/reductive cyclization is a known method for preparing other N-heterocycles. nih.gov
Oxidative C-H Amination: A modern approach involves the direct formation of a C-N bond via C-H activation. A precursor with an appropriately positioned N-H group (like an oxime or hydrazone) on an indene scaffold could undergo intramolecular amination, mediated by an oxidant like a silver(I) salt, to directly form the N-O bond of the isoxazole ring. nih.gov This method is valued for its efficiency, as it avoids pre-functionalization of the carbon skeleton.
Ullmann-type Coupling: An intramolecular Ullmann-type reaction can be employed to form a C-N bond. This typically involves a copper-catalyzed coupling between an amine or hydroxylamine derivative and an aryl halide on the same molecule. researchgate.net An indene precursor with a halogen at the 1-position and a suitable nitrogen-containing moiety at the 2-position could cyclize under these conditions to form the fused system.
These intramolecular strategies are powerful because they offer high levels of regiochemical control, as the reacting groups are tethered together in the correct orientation for ring closure.
Cross-Coupling Methods for Fused Systems
Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing C-C, C-N, and C-O bonds. These methods can be adapted to synthesize fused heterocyclic systems like indenoxazoles, either by building the oxazole ring onto a pre-existing indene core or by forming the indene ring adjacent to an oxazole.
Key cross-coupling strategies applicable to fused oxazole synthesis include:
Suzuki-Miyaura Coupling: This reaction forms C-C bonds between an organoboron compound and an organohalide. It could be used to introduce necessary carbon substituents onto an indene or oxazole precursor before a subsequent cyclization step. For instance, a bromo-indene could be coupled with an oxazole-boronic acid derivative. nih.govsemanticscholar.org
Direct C-H Arylation/Functionalization: As an alternative to traditional cross-coupling, direct C-H activation avoids the need to pre-functionalize one of the coupling partners. A palladium or copper catalyst can mediate the coupling of an oxazole's C-H bond directly with a functionalized indene, or vice-versa. nih.gov This approach is highly atom-economical. For example, methods exist for the direct arylation of oxazoles at the C-2 or C-5 positions, which could be adapted for fusion to an indene ring. organic-chemistry.org
Domino Annulations: Some protocols involve a sequence of reactions, including an intermolecular coupling followed by an intramolecular cyclization in a single pot. For instance, a domino annulation could involve the coupling of an o-arylhalide with a suitable partner, which then undergoes an intramolecular cyclization to form the fused oxazole system. semanticscholar.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. nih.gov
| Cross-Coupling Method | Catalyst System (Typical) | Coupling Partners | Bond Formed |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Organohalide + Organoboron compound | C-C |
| Stille Coupling | Pd catalyst | Organohalide + Organostannane | C-C |
| Negishi Coupling | Pd or Ni catalyst | Organohalide + Organozinc compound | C-C |
| Direct C-H Arylation | Pd or Cu catalyst, Ligand, Oxidant | Arene C-H bond + Organohalide | C-C |
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the starting materials. rdd.edu.iq MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. windows.net
For the assembly of a complex scaffold like 1H-indeno[1,2-c] nih.govoxazole, a hypothetical MCR could involve the reaction of an indene-based starting material, a source of nitrogen, and a source of oxygen in a one-pot process. For example, a reaction could be designed involving an activated indene derivative (e.g., a 1,2-dione or equivalent), hydroxylamine, and another component that facilitates the cyclization and annulation. The Biginelli and Ugi reactions are classic examples of MCRs used to build other heterocyclic systems, and similar principles could be applied here. rdd.edu.iqnih.gov The success of an MCR approach depends on designing a reaction sequence where each step proceeds cleanly in the presence of all other components, leading selectively to the desired fused product. beilstein-journals.org
Specific Synthetic Pathways to 1H-Indeno[1,2-c]nih.govchem960.comoxazole (Hypothetical/Generalizable)
While specific, documented syntheses of 1H-indeno[1,2-c] nih.govoxazole are not widely reported, its structure can be approached by adapting well-established synthetic methods for oxazoles and other fused heterocycles to precursors based on the indene framework.
Adaptation of Known Oxazole Syntheses to Indene Precursors
Several classic named reactions provide reliable routes to the oxazole ring. These can be hypothetically applied to indene-based starting materials to generate the target indenoxazole system.
Robinson-Gabriel Synthesis: This is a fundamental method for synthesizing oxazoles via the dehydration of 2-acylamino-ketones. wikipedia.org To adapt this for the target molecule, one would start with 2-amino-1-indanone. Acylation of the amino group followed by a dehydration/cyclization reaction, typically using an acid catalyst like sulfuric acid or phosphorus pentoxide, would yield the fused oxazole ring.
Van Leusen Oxazole Synthesis: This versatile method produces oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). researchgate.netmdpi.com To apply this, one could envision using a precursor like 1-formyl-2-indanone. The reaction with TosMIC under basic conditions would proceed via a [3+2] cycloaddition mechanism to form the oxazole ring fused at the 1,2-position of the indene. nih.gov This method is known for its mild conditions and tolerance of various functional groups. mdpi.com
Bredereck Reaction: This synthesis typically involves the reaction of an α-haloketone with a formamide (B127407) to yield a 4,5-disubstituted oxazole. researchgate.net An adaptation could start with 2-bromo-1-indanone. Reaction with formamide or a related amide would lead to the formation of the indenoxazole core.
| Named Reaction | Indene-Based Precursor | Key Reagent(s) | Resulting Fusion |
| Robinson-Gabriel | 2-Acylamino-1-indanone | Dehydrating agent (e.g., H₂SO₄) | Fused oxazole ring |
| Van Leusen | 1-Formyl-2-indanone | Tosylmethyl isocyanide (TosMIC), Base | Fused oxazole ring |
| Fischer Oxazole Synthesis | Indene cyanohydrin derivative | Aldehyde, HCl | Fused oxazole ring |
One-Pot and Multicomponent Strategies
One-pot syntheses and MCRs offer the most direct and efficient routes, assembling the complex indenoxazole scaffold from simpler starting materials in a single operation. semanticscholar.org
A plausible one-pot strategy could be based on the known synthesis of benzoxazoles from 2-aminophenols and aldehydes. semanticscholar.org The analogous reaction for the indenoxazole system would involve reacting 2-amino-1-indanone with an aldehyde in the presence of an oxidizing agent or catalyst. The reaction would proceed through initial imine formation, followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the final fused aromatic system.
Alternatively, an MCR could be designed using an aryne-based annulation approach. The reaction of an in-situ generated aryne (from an o-(trimethylsilyl)aryl triflate) with a specialized hydrazone or a related species can lead to the formation of fused N-heterocycles like indazoles in one pot. nih.gov A similar strategy could be conceived where a suitably designed isocyanide or other precursor reacts with an indyne intermediate (an aryne derived from indane) to construct the fused oxazole ring system through a cycloaddition cascade.
These advanced strategies, while requiring careful design and optimization, represent the forefront of synthetic efficiency and could provide rapid access to the 1H-indeno[1,2-c] nih.govoxazole core and its derivatives. semanticscholar.orgnih.gov
Green Chemistry Approaches (e.g., Microwave-Assisted, Ionic Liquids, Metal-Free)
In recent years, the principles of green chemistry have been increasingly integrated into synthetic methodologies to minimize environmental impact. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalyst systems that are efficient and recyclable. For the synthesis of the 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole scaffold and its derivatives, several green chemistry techniques have shown significant promise.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. heteroletters.org The application of microwave-assisted synthesis to heterocyclic compounds, including oxazoles and indazoles, is well-documented. ijpsonline.comresearchgate.net For the synthesis of 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole derivatives, microwave heating can be employed to accelerate the key cyclization steps. For instance, the condensation and subsequent intramolecular cyclization reactions can be significantly expedited under microwave irradiation, often in solvent-free conditions or with minimal amounts of a high-boiling point, non-toxic solvent. rsc.orgmdpi.com
The key advantages of microwave-assisted synthesis in this context include:
Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes. heteroletters.org
Higher Yields: The efficient and uniform heating provided by microwaves can lead to improved conversion rates and higher product yields.
Reduced Side Products: The shorter reaction times can minimize the formation of unwanted byproducts, simplifying purification processes.
A hypothetical microwave-assisted synthesis of a 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole derivative might involve the reaction of a substituted 2-hydroxy-2,3-dihydro-1H-inden-1-one oxime under microwave irradiation, potentially with a catalytic amount of acid or base, to facilitate the cyclization and dehydration steps.
Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. rsc.org They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. organic-chemistry.orgrsc.org In the synthesis of oxazole derivatives, ionic liquids can act as both the solvent and a catalyst, promoting the reaction through their unique polarity and solvating properties. organic-chemistry.org
For the synthesis of the 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole scaffold, an ionic liquid could be employed as the reaction medium for the cyclization step. The use of an ionic liquid could enhance the reaction rate and selectivity, and upon completion of the reaction, the product could be extracted with a conventional organic solvent, allowing the ionic liquid to be recovered and reused. organic-chemistry.org This approach aligns with the green chemistry principle of waste minimization.
Metal-Free Synthesis
The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metal catalysts. nih.govacs.org For the synthesis of nitrogen-containing heterocycles like indazoles, metal-free approaches involving intramolecular C-H amination have been reported. iosrjournals.org These methods often utilize hypervalent iodine reagents as oxidants under mild conditions. iosrjournals.org
A plausible metal-free approach to 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole could involve an intramolecular cyclization of a suitably functionalized indene precursor. For example, an oxidative cyclization of an enamine derived from a substituted indanone could be envisioned, promoted by a metal-free oxidizing agent. Such a strategy would offer a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.net
The following table summarizes the key features of these green chemistry approaches:
| Approach | Key Features | Potential Advantages for 1H-Indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. heteroletters.org | Faster synthesis, higher yields, cleaner reactions. ijpsonline.com |
| Ionic Liquids | Low vapor pressure, high thermal stability, recyclable. rsc.org | Environmentally benign solvent, potential for catalyst recycling. organic-chemistry.org |
| Metal-Free Synthesis | Avoids use of heavy metals, often milder reaction conditions. nih.govacs.org | Reduced toxicity and cost, more sustainable process. iosrjournals.org |
Functionalization and Derivatization of the 1H-Indeno[1,2-c]wikipedia.orgorganic-chemistry.orgoxazole Scaffold
The functionalization and derivatization of the 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole scaffold are crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. This can be achieved through various synthetic strategies targeting either the oxazole ring or the indene moiety.
Regioselective Substitution Reactions on the Oxazole Ring (Electrophilic and Nucleophilic)
The oxazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic and nucleophilic substitution is influenced by the presence of the nitrogen and oxygen atoms.
Electrophilic Substitution
In general, electrophilic aromatic substitution on the oxazole ring is challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring. firsthope.co.in However, when such reactions do occur, substitution is typically favored at the C5 position (equivalent to the C3a position in the indenoxazole system). wikipedia.orgfirsthope.co.in The presence of electron-donating groups on the ring can facilitate electrophilic attack. semanticscholar.org For the 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole scaffold, direct electrophilic substitution on the oxazole ring would likely require activating groups on the indene portion or harsh reaction conditions, which could lead to side reactions on the indene moiety.
Nucleophilic Substitution
Nucleophilic substitution on the oxazole ring is generally more facile, particularly at the C2 position (equivalent to the C3 position in the indenoxazole system), especially if a good leaving group is present. semanticscholar.orgpharmaguideline.com The introduction of a halogen atom at this position during the synthesis of the scaffold would provide a handle for subsequent nucleophilic displacement with various nucleophiles such as amines, alkoxides, and thiols. This approach allows for the introduction of a wide range of functional groups at a specific position on the oxazole ring.
The relative reactivity of the positions on the oxazole ring towards substitution is summarized below:
| Reaction Type | Favored Position on Oxazole Ring | Notes |
|---|---|---|
| Electrophilic Substitution | C5 wikipedia.orgfirsthope.co.in | Generally difficult; requires activating groups. semanticscholar.org |
| Nucleophilic Substitution | C2 semanticscholar.orgpharmaguideline.com | Requires a good leaving group. |
Transformations on the Indene Moiety
The indene part of the 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole scaffold offers several opportunities for functionalization. The benzene (B151609) ring of the indene moiety can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these substitutions will be directed by the existing substitution pattern on the benzene ring and the electronic influence of the fused oxazole ring system.
Furthermore, the methylene group of the indene ring (at the C4 position) can be a site for functionalization. Deprotonation with a strong base could generate a carbanion, which can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.
Introduction of Diverse Chemical Tags and Side Chains
The introduction of diverse chemical tags and side chains is essential for creating libraries of 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole derivatives for biological screening. This can be achieved through several strategies:
Starting Material Modification: Utilizing variously substituted indanones as starting materials for the synthesis of the scaffold is a straightforward approach to introduce diversity on the indene moiety.
Post-Synthesis Modification: As discussed in the previous sections, regioselective substitution reactions on both the oxazole ring and the indene moiety can be used to introduce a wide array of functional groups after the core scaffold has been constructed.
Cross-Coupling Reactions: If a halogen substituent is present on the indene or oxazole part of the molecule, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively.
These strategies allow for the systematic modification of the 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole scaffold, enabling the exploration of its chemical space and the optimization of its biological activity.
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into the 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole scaffold can be of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Chiral derivatives can be prepared through several approaches:
Use of Chiral Starting Materials: Starting the synthesis with an enantiomerically pure substituted indanone will result in a chiral 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole derivative.
Asymmetric Catalysis: The development of an asymmetric synthesis of the scaffold, for example, through an enantioselective cyclization step catalyzed by a chiral catalyst, would provide access to enantiomerically enriched products. nih.gov While direct examples for this specific scaffold are not prevalent, the principles of asymmetric catalysis are broadly applicable. researchgate.net
Chiral Resolution: A racemic mixture of a chiral 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole derivative can be separated into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.
The successful stereoselective synthesis of chiral 1H-indeno[1,2-c] wikipedia.orgorganic-chemistry.orgoxazole derivatives would provide valuable tools for probing the stereochemical requirements of their biological targets.
Reaction Chemistry of 1h Indeno 1,2 C 1 2 Oxazole
Reactivity of the 1,2-Oxazole Ring within the Fused System
The 1,2-oxazole, or isoxazole (B147169), ring is an aromatic heterocycle characterized by a weak N-O bond, which is a key determinant of its reactivity. researchgate.net While the ring itself possesses aromatic character, it is generally less aromatic and more reactive than benzene (B151609). researchgate.net Its behavior within the fused indeno system is modulated by the electronic effects of the adjoined indene (B144670) moiety.
Isoxazoles are generally considered electron-deficient heterocycles, making them less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, they are typically directed by the substituents on the ring. In the case of 1H-indeno[1,2-c] nih.govacs.orgoxazole (B20620), the more electron-rich benzene portion of the indene system is the more probable site for electrophilic attack. makingmolecules.com
Should the isoxazole ring itself undergo substitution, the regioselectivity would be influenced by the directing effects of the fused indene ring and any other substituents present. The reaction would likely require harsh conditions or the presence of strong activating groups. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized cationic intermediate, followed by deprotonation to restore aromaticity. makingmolecules.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Indene Moiety
| Electrophile (Reagents) | Predicted Position of Substitution | Activating/Deactivating Nature of the Isoxazole Ring |
| Br₂ / FeBr₃ (Bromination) | Positions on the benzene ring | Deactivating (overall) |
| HNO₃ / H₂SO₄ (Nitration) | Positions on the benzene ring | Deactivating (overall) |
| SO₃ / H₂SO₄ (Sulfonation) | Positions on the benzene ring | Deactivating (overall) |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | Positions on the benzene ring | Deactivating (overall) |
| R-COCl / AlCl₃ (Friedel-Crafts Acylation) | Positions on the benzene ring | Deactivating (overall) |
Note: The isoxazole ring is generally considered an electron-withdrawing group, which would deactivate the fused benzene ring towards electrophilic substitution and direct incoming electrophiles primarily to the meta positions relative to the fusion points.
Nucleophilic aromatic substitution is generally favored in electron-deficient aromatic systems, particularly those bearing strong electron-withdrawing groups and a good leaving group. libretexts.orgyoutube.com The isoxazole ring, being electron-withdrawing, activates the fused benzene ring towards nucleophilic attack, especially at positions ortho and para to the ring fusion and a leaving group. libretexts.org
For a nucleophilic substitution to occur on the 1H-indeno[1,2-c] nih.govacs.orgoxazole scaffold, a derivative bearing a suitable leaving group (e.g., a halide) would be necessary. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to yield the substituted product. youtube.com
The isoxazole ring is not a typical diene for Diels-Alder reactions due to its aromaticity. However, the indene moiety, specifically the double bond in the five-membered ring, can act as a dienophile in [4+2] cycloaddition reactions. nih.govacs.org The reactivity of this double bond would be influenced by the electronic nature of the fused isoxazole.
Isoxazoles are well-known to be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. researchgate.netresearchgate.net The double bonds within the 1H-indeno[1,2-c] nih.govacs.orgoxazole system could potentially act as dipolarophiles in reactions with 1,3-dipoles.
Table 2: Potential Cycloaddition Reactions
| Reaction Type | Role of 1H-indeno[1,2-c] nih.govacs.orgoxazole | Potential Reactant | Expected Product |
| [4+2] Diels-Alder | Dienophile (Indene part) | Conjugated dienes (e.g., Butadiene, Cyclopentadiene) | Fused polycyclic adduct |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrile oxides, Azides, Nitrones | Fused heterocyclic adduct |
A characteristic reaction of the isoxazole ring is its propensity to undergo ring-opening upon cleavage of the weak N-O bond. researchgate.net This can be initiated under various conditions, including catalytic hydrogenation, treatment with base, or photolysis. researchgate.netresearchgate.netorganic-chemistry.org The stability of the isoxazole ring allows for manipulation of substituents, yet it can be cleaved when required to reveal other functional groups. researchgate.net
Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can cleave the N-O bond to yield enaminones or, upon further reduction, β-amino alcohols.
Base-Mediated Ring Opening: Strong bases can deprotonate the C-H bond adjacent to the ring oxygen, initiating a ring-opening cascade to form α-cyanoketones or other difunctional compounds.
Photochemical Rearrangements: UV irradiation can induce rearrangements of isoxazoles to form various isomers, such as oxazoles or azirines.
These ring-opening strategies make isoxazoles valuable synthetic intermediates, acting as masked forms of 1,3-dicarbonyls, enaminoketones, or β-amino alcohols. researchgate.net It is anticipated that the 1H-indeno[1,2-c] nih.govacs.orgoxazole system would undergo similar transformations, leading to complex polycyclic structures.
Reactivity of the Indene Moiety and its Influence on the Oxazole Ring
The indene moiety is an aromatic hydrocarbon consisting of a benzene ring fused to a five-membered ring containing a double bond. wikipedia.org The protons on the methylene (B1212753) group of the five-membered ring are acidic (pKa ≈ 20 in DMSO) and can be removed by a strong base to form the indenyl anion, which is aromatic and highly nucleophilic. wikipedia.org
The benzene ring of the indene moiety undergoes typical electrophilic aromatic substitution reactions. makingmolecules.com The fusion of the isoxazole ring, which is electron-withdrawing, is expected to deactivate the benzene ring towards electrophilic attack. The double bond in the five-membered ring is reactive towards addition reactions (e.g., hydrogenation, halogenation) and can participate in cycloaddition reactions as a dienophile. nih.govacs.org
The electronic interplay between the indene and isoxazole rings is significant. The electron-rich character of the indene system can influence the stability and reactivity of the isoxazole ring. Conversely, the electron-withdrawing nature of the isoxazole ring affects the electron density distribution across the indene system, influencing the regioselectivity of reactions on the benzene ring.
Catalytic Transformations Involving the 1H-Indeno[1,2-c]nih.govacs.orgoxazole Scaffold
Modern organic synthesis heavily relies on catalytic methods for the efficient and selective functionalization of complex molecules. The 1H-indeno[1,2-c] nih.govacs.orgoxazole scaffold, with its multiple C-H and potential C-X (where X is a halogen) bonds, is a prime candidate for a variety of catalytic transformations.
Transition metal catalysis, particularly with palladium, rhodium, ruthenium, and copper, offers powerful tools for C-H activation and cross-coupling reactions. organic-chemistry.orgresearchgate.net Halogenated derivatives of 1H-indeno[1,2-c] nih.govacs.orgoxazole could serve as substrates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
Furthermore, directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, could be employed to selectively functionalize the aromatic part of the indene moiety. researchgate.net Gold-catalyzed cyclization reactions are also a known method for the synthesis of indene derivatives and could potentially be applied to precursors of the target scaffold. nih.gov
Table 3: Potential Catalytic Transformations for Functionalization
| Reaction Type | Catalyst | Substrate Requirement | Potential Product |
| Suzuki Coupling | Pd(0) complex | Halogenated or triflated derivative | Aryl- or vinyl-substituted derivative |
| Heck Coupling | Pd(0) complex | Halogenated or triflated derivative | Alkene-substituted derivative |
| Sonogashira Coupling | Pd(0)/Cu(I) complex | Halogenated derivative | Alkyne-substituted derivative |
| C-H Arylation | Pd(II) complex | Unfunctionalized scaffold | Aryl-substituted derivative |
| Buchwald-Hartwig Amination | Pd(0) complex | Halogenated derivative | Amino-substituted derivative |
Despite a comprehensive search for scientific literature, no specific research articles detailing the photochemical and electrochemical reactivity of the compound 1H-indeno[1,2-c] nih.govresearchgate.netoxazole were identified. The search yielded results for related, but distinct, heterocyclic systems, including various oxazole and indazole derivatives. However, in strict adherence to the request to focus solely on 1H-indeno[1,2-c] nih.govresearchgate.netoxazole, this article cannot be generated due to the absence of available data on its specific photochemical and electrochemical properties.
Advanced Spectroscopic Characterization and Structural Analysis
Potential Applications in Chemical Research and Materials Science
As a Chiral Ligand in Asymmetric Catalysis
The isoxazole (B147169) motif is a recognized component in the design of chiral ligands for asymmetric catalysis. lifechemicals.com The nitrogen and oxygen atoms of the isoxazole ring can act as effective coordination sites for metal centers. The rigid, fused structure of 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole (B20620) provides a well-defined steric environment, which is crucial for inducing enantioselectivity in chemical reactions.
Although this specific indenoisoxazole has not been extensively deployed as a ligand, related isoxazole-containing molecules have shown considerable success. For instance, various isoxazole derivatives have been utilized as ligands for asymmetric synthesis. lifechemicals.com Chiral compounds bearing both isoxazole and pyrazole (B372694) moieties have been synthesized with high enantioselectivity (83–94% ee) using bifunctional thiourea (B124793) catalysts. rsc.org Furthermore, a highly efficient squaramide-catalysed asymmetric domino reaction has been developed to produce complex isoxazole-containing dispirooxindoles in excellent yields (up to 99%) and high enantioselectivities (up to 96% ee). rsc.org These examples underscore the potential of the isoxazole core to serve as a privileged scaffold in creating effective chiral environments for catalysis. The rigid indene (B144670) backbone of 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole could further enhance stereochemical control, making it a compelling target for the development of novel catalyst systems.
| Catalyst/Ligand Type | Reaction | Enantioselectivity (ee) | Yield | Reference |
| Bifunctional Thiourea | 1,6-addition of pyrazol-5-ones to alkenylisoxazoles | 83-94% | 72-90% | rsc.org |
| Squaramide | Domino Michael/Mannich [3+2] cycloaddition | up to 96% | up to 99% | rsc.org |
| Chiral Phosphoric Acid | Atroposelective Cyclodehydration | up to 91:9 er | - | nih.gov |
As a Building Block for Complex Polycyclic Architectures
Fused heterocyclic systems are fundamental building blocks in organic synthesis, particularly for creating complex, multi-ring structures found in natural products and pharmaceuticals. lifechemicals.comresearchgate.net The 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole core represents a valuable and intricate scaffold that can be further elaborated into more complex molecular architectures.
The synthesis of such fused systems is an active area of research. For example, a rhodium-catalyzed C–H allylation followed by an intramolecular 1,3-dipolar cycloaddition has been successfully used to construct the analogous fused cis-indole[1,2-c]isoxazole system with excellent control over region- and stereo-selectivity. researchgate.net Another powerful method involves the in-situ generation of a nitrile oxide that undergoes a 1,3-dipolar cycloaddition, efficiently forming a new isoxazole ring fused to another heterocyclic system. mdpi.com This strategy highlights how the formation of the isoxazole ring itself can be a key step in the construction of polycyclic frameworks. However, the synthesis of the indenoxazole ring system can be challenging; early attempts to create an indeno-oxazole from 2-bromoindan-l-one were unsuccessful, indicating the need for sophisticated synthetic strategies. surrey.ac.uk The versatility of the isoxazole ring, which can be opened to reveal other functionalities like β-enaminones or 1,3-dicarbonyl compounds, further enhances its utility as a synthetic intermediate. lifechemicals.com
Role in the Design of Novel Organic Semiconductors and Optoelectronic Materials
The search for new organic materials for applications in electronics, such as organic field-effect transistors (OFETs) and organic solar cells, is a major focus of materials science. nih.govrsc.org Fused-ring aromatic compounds are particularly attractive due to their potential for high charge-carrier mobility arising from efficient intermolecular π–π stacking. The planar indene unit within 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole provides a structural motif conducive to such ordered packing.
Structurally related indeno-fused heterocycles have demonstrated significant promise in this area. For instance, indeno[1,2-b]thiophene and indeno[1,2-b]indole (B1252910) cores have been incorporated into high-performance organic dyes and non-fullerene acceptors for dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). nih.govresearchgate.net In one study, an indeno[1,2-b]thiophene end-capped perylene (B46583) diimide was used as an acceptor in an organic solar cell, showcasing the utility of this building block. nih.gov Similarly, organic dyes based on an indeno[1,2-b]indole donor achieved a power conversion efficiency of 6.29% in a DSSC. researchgate.net The isoxazole ring itself is also known to be a component in fluorescent materials and organic electronics, suggesting that the combination of the indene and isoxazole moieties in 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole could lead to novel materials with tailored electronic and photophysical properties. mdpi.com
| Indeno-Fused Compound Type | Application | Key Performance Metric | Reference |
| Indeno[1,2-b]thiophene-PDI | Organic Photovoltaics (NFA) | Favorable HOMO/LUMO levels for charge transfer | nih.gov |
| Indeno[1,2-b]indole-based Dyes | Dye-Sensitized Solar Cells | Power Conversion Efficiency (PCE) of 6.29% | researchgate.net |
Application in Chemo-sensing and Molecular Recognition Research
Heterocyclic compounds are frequently employed as the core structures for chemosensors due to their ability to bind with specific ions or molecules and signal the event through a change in an optical property, such as fluorescence. nih.govresearchgate.net The nitrogen and oxygen atoms in the isoxazole ring of 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole offer potential coordination sites for metal cations.
While research on this specific indenoisoxazole as a sensor is not yet reported, related azole-based heterocycles have proven effective. For example, a 2-amino-5-substituted-1,3,4-oxadiazole derivative was developed as a chemosensor for the selective detection of Ni(II) ions. nih.gov Similarly, isoxazole derivatives are noted for their applications as fluorescent sensors. lifechemicals.com The rigid and planar structure of the indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole scaffold could be advantageous in sensor design by pre-organizing the binding sites and influencing the photophysical response upon analyte binding, making it a promising platform for developing new selective sensing agents.
Integration into Supramolecular Assemblies and Functional Materials
Crystal engineering and the study of supramolecular chemistry focus on controlling the assembly of molecules in the solid state through non-covalent interactions to create materials with specific functions. The structure of 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole contains features that are highly conducive to forming ordered supramolecular structures. The planar aromatic surfaces facilitate π–π stacking, while the heteroatoms of the isoxazole ring can participate in hydrogen bonding or other weak interactions.
Studies on closely related indeno-imidazole compounds have provided detailed insights into their supramolecular behavior. ias.ac.inresearchgate.net X-ray diffraction analysis of these molecules revealed the formation of centrosymmetric dimers and other motifs driven by strong hydrogen bonding and other non-covalent interactions, leading to robust crystal packing. ias.ac.inresearchgate.net Similarly, the crystal structure of an anthracenyl-isoxazole showed that molecules are linked by weak C-H⋯O interactions into a three-dimensional network. nih.gov These examples strongly suggest that 1H-indeno[1,2-c] mdpi.comsurrey.ac.ukoxazole could self-assemble into well-defined architectures, a key characteristic for the development of functional materials such as organic semiconductors and porous frameworks.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The progression of research into 1H-indeno[1,2-c] irjweb.comnih.govoxazole (B20620) and its derivatives is contingent on the development of more efficient, versatile, and environmentally benign synthetic strategies. Current methods, while effective, may rely on harsh conditions, multi-step procedures, or the use of hazardous reagents. Future research will likely focus on overcoming these limitations through several key approaches.
One promising avenue is the adoption of "green chemistry" principles. rsc.orgunimi.it This includes the use of biodegradable solvents like Cyrene™ to replace toxic options such as DMF and DMSO, and the development of water-driven procedures. unimi.it Another key area is the exploration of catalytic systems that are both efficient and reusable, such as zinc-based heterogeneous catalysts, which could enable copper-free, one-pot multicomponent reactions. rsc.org Furthermore, transition-metal-catalyzed cross-coupling and C-H activation reactions, which have proven effective for other heterocycles, could offer more direct and atom-economical routes to functionalized indenoxazoles. organic-chemistry.orgresearchgate.net The development of photoredox and electrochemical methods also represents a sustainable approach, potentially allowing for milder reaction conditions and avoiding the need for harsh chemical oxidants or reductants. organic-chemistry.org
| Synthetic Strategy | Potential Advantage | Target Transformation |
| Green Solvents (e.g., Cyrene™) | Reduced toxicity, biodegradability, simplified product isolation. unimi.it | Cycloaddition and condensation reactions. |
| Heterogeneous Catalysis (e.g., ZnO) | Catalyst reusability, reduced waste, potential for flow chemistry. rsc.org | One-pot synthesis from readily available precursors. |
| C-H Functionalization | High atom economy, circumvents pre-functionalization of starting materials. | Direct arylation or alkylation of the indene (B144670) or oxazole core. |
| Photoredox/Electrochemistry | Mild reaction conditions, use of light or electricity as a clean reagent. organic-chemistry.org | Tandem oxidative cyclization and functional group introduction. |
These advanced synthetic methods will not only make the synthesis of 1H-indeno[1,2-c] irjweb.comnih.govoxazole more sustainable but also facilitate the creation of diverse molecular libraries for further investigation.
Exploration of Unprecedented Chemical Transformations
The fused indeno-oxazole scaffold possesses a unique electronic architecture that suggests a rich and potentially underexplored reactive landscape. Future research will delve into discovering and understanding novel chemical transformations that are unique to this system. The interplay between the electron-rich indene moiety and the isoxazole (B147169) ring could lead to reactivity that diverges significantly from that of the individual components.
Key areas of exploration will likely include:
Pericyclic Reactions: The diene-like character of portions of the indene system could be exploited in Diels-Alder or other cycloaddition reactions, providing rapid access to complex polycyclic architectures. wikipedia.org
Ring-Opening and Rearrangement Reactions: Under thermal, photochemical, or catalytic conditions, the strained isoxazole ring could undergo novel ring-opening reactions to generate highly reactive intermediates. These intermediates could then be trapped or undergo rearrangements, such as the Cornforth rearrangement observed in other oxazoles, to yield structurally diverse products. wikipedia.org
Selective Functionalization: The development of methods for the regioselective functionalization at specific positions of the indenoxazole core is crucial. This could involve leveraging subtle differences in the acidity of C-H bonds or directing effects of existing substituents to achieve unprecedented selectivity in electrophilic or nucleophilic substitution reactions. wikipedia.org
Ene Reactions: The use of pre-aromatic indenoxazole precursors, such as those with exocyclic double bonds, could serve as substrates in thermal ene reactions to introduce new functional groups in an aromatizing step. nsf.gov
Investigating these transformations will not only expand the fundamental understanding of heterocyclic chemistry but also provide a powerful toolkit for constructing complex molecules with potential applications in various fields.
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry is an increasingly indispensable tool for modern chemical research. For 1H-indeno[1,2-c] irjweb.comnih.govoxazole, advanced computational modeling will be instrumental in predicting its properties and guiding experimental efforts, thereby accelerating the discovery process. researchgate.net
Density Functional Theory (DFT) will be a cornerstone of these efforts. irjweb.comnih.gov DFT calculations can be used to:
Predict Molecular Geometries and Electronic Structures: Understanding bond lengths, bond angles, and orbital distributions is fundamental to predicting reactivity. irjweb.com
Calculate HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's electronic properties and its potential as an electron donor or acceptor. nih.gov
Generate Molecular Electrostatic Potential (MEP) Maps: MEP surfaces provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting the sites of chemical reactions. researchgate.net
Model Reaction Mechanisms: Computational studies can elucidate the transition states and energy barriers of potential reactions, allowing researchers to predict the feasibility of a proposed transformation and understand the factors controlling its outcome.
Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can also be employed, particularly in the context of drug design. nih.gov By building computational models based on a series of indenoxazole derivatives, it may be possible to predict their biological activity and interactions with specific protein targets. nih.gov
| Computational Method | Application for 1H-indeno[1,2-c] irjweb.comnih.govoxazole | Predicted Outcome |
| DFT (B3LYP) | Geometry optimization and electronic structure calculation. irjweb.com | Optimized bond lengths/angles, HOMO-LUMO gap, reactivity indices. |
| MEP Analysis | Mapping of electrostatic potential onto the electron density surface. researchgate.net | Identification of sites susceptible to nucleophilic and electrophilic attack. |
| Transition State Theory | Calculation of reaction pathways and activation energies. | Elucidation of mechanisms for novel rearrangements or cycloadditions. |
| QSAR/Molecular Docking | Correlation of structural features with biological activity. nih.gov | Prediction of potential therapeutic targets and optimization of lead compounds. |
The synergy between these advanced computational methods and experimental validation will be critical for the rational design of new experiments and the efficient development of indenoxazole-based molecules with desired properties.
Design of Next-Generation Functional Materials
The rigid, planar, and π-conjugated structure of 1H-indeno[1,2-c] irjweb.comnih.govoxazole makes it an attractive scaffold for the development of novel organic functional materials. Drawing inspiration from related indenocarbazole and carbazole-based systems, which have shown significant promise in organic electronics, future research is expected to focus on designing indenoxazole-based materials for a range of applications. researchgate.netmdpi.com
A primary area of focus will be in Organic Light-Emitting Diodes (OLEDs) . By appropriately functionalizing the indenoxazole core with electron-donating and electron-accepting groups, it should be possible to tune the HOMO/LUMO energy levels and control the emission color. mdpi.com These materials could function as emitters, hosts for phosphorescent dopants, or as charge-transporting materials. researchgate.netresearchgate.net The inherent properties of the indenoxazole core could lead to materials with high thermal stability and good charge mobility, which are crucial for efficient and long-lasting OLED devices. mdpi.com
Other potential applications include:
Organic Photovoltaics (OPVs): As electron-donor or electron-acceptor materials in the active layer of solar cells.
Organic Field-Effect Transistors (OFETs): As the semiconductor layer, where the ability to form ordered thin films would be advantageous.
Chemical Sensors: Where changes in the photophysical properties (e.g., fluorescence) upon binding to a specific analyte could be used for detection.
The design strategy will involve synthesizing a variety of derivatives and systematically studying how their structural modifications impact their photophysical and electronic properties. This includes investigating the effects of extending the π-conjugation, introducing bulky groups to control intermolecular interactions, and incorporating heteroatoms to fine-tune electronic characteristics.
Q & A
Q. How can dynamic conformational changes influence drug-receptor interactions in indeno-oxazole systems?
- Methodology : Rotational barriers of substituents (e.g., phenyl groups) are quantified via variable-temperature NMR. Molecular dynamics (MD) simulations track conformational transitions, revealing that active compounds adopt non-equilibrium conformations during receptor binding. This dynamic process is critical for designing analogues with enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
